Tolfenamic acid
概要
説明
作用機序
トルフェナム酸は、主にシクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2の阻害を通じて作用を発揮します。 この阻害は、炎症と痛みを仲介するプロスタグランジンの生合成を防ぎます . さらに、トルフェナム酸はプロスタグランジン受容体を阻害し、炎症反応をさらに軽減します . アルツハイマー病の文脈では、トルフェナム酸誘導体は、特異性タンパク質1(SP1)のDNAへの結合を阻害し、それによって疾患に関連する遺伝子の転写を減少させます .
6. 類似の化合物との比較
トルフェナム酸は、メフェナム酸やフルフェナム酸などの他の化合物を含むフェナメート系NSAIDsの一部です。これらの類似した化合物と比較すると:
生化学分析
Biochemical Properties
Tolfenamic acid interacts with enzymes and proteins involved in the biosynthesis of prostaglandins . It inhibits the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) pathways, which are crucial for prostaglandin secretion . This inhibition results in its anti-inflammatory and pain-blocking action .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits cell growth and induces apoptosis in colorectal cancer cells . It also facilitates the translocation of the ETS family protein epithelial-specific ETS-1 (ESE-1) to the nucleus in colorectal cancer cells .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on the inhibition of COX-1 and COX-2 pathways . By inhibiting these pathways, this compound prevents the secretion and action of prostaglandins, exerting its anti-inflammatory and pain-blocking effects .
Temporal Effects in Laboratory Settings
This compound presents a non-dose dependent partial inhibition of irritant-induced temperature rise as well as a dose-dependent inhibition of skin edema . It also has a relatively low acute toxicity .
Dosage Effects in Animal Models
In animal models, this compound has been shown to prevent colorectal tumorigenesis . It is four times more potent than phenylbutazone in a rat model study . Use in animals less than 6 weeks of age, or in aged animals, may involve additional risk .
Metabolic Pathways
This compound is cleared relatively fast and undergoes hepatic metabolism where the produced metabolites are renally cleared as glucuronic acid conjugates . Most of the elimination occurs by extrarenal mechanisms .
Transport and Distribution
This compound is distributed in all organs with a strong concentration in plasma, digestive tract, liver, lungs, and kidneys . The concentration in the brain, however, is low . This compound and its metabolites do not cross the placenta barrier to any great extent .
Subcellular Localization
This compound facilitates the translocation of the ETS family protein epithelial-specific ETS-1 (ESE-1) to the nucleus in colorectal cancer cells . This suggests that this compound may have a role in the subcellular localization of certain proteins.
準備方法
化学反応の分析
科学的研究の応用
トルフェナム酸は、幅広い科学研究に応用されています。
化学: トルフェナム酸は、薬物の安定性と光分解の研究におけるモデル化合物として使用されます。
生物学: トルフェナム酸は、膵臓、S状結腸、直腸の癌細胞の増殖を阻害する能力など、さまざまな生物学的経路への影響について研究されています.
医学: トルフェナム酸は、抗炎症薬および鎮痛薬としての用途に加えて、アルツハイマー病の治療における潜在的な治療用途について検討されています。
類似化合物との比較
Tolfenamic acid is part of the fenamate class of NSAIDs, which includes other compounds such as mefenamic acid and flufenamic acid. Compared to these similar compounds:
特性
IUPAC Name |
2-(3-chloro-2-methylanilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZNLOUZAIOMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045409 | |
Record name | Tolfenamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tolfenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855759 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Tolfenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tolfenamic acid inhibits the biosynthesis of prostaglandins, and it also presents inhibitory actions on the prostaglandin receptors. As commonly thought, the mechanism of action of tolfenamic acid is based on the major mechanism of NSAIDs which consists of the inhibition of COX-1 and COX-2 pathways to inhibit prostaglandin secretion and action and thus, to exert its anti-inflammatory and pain-blocking action. Nonetheless, some report currently indicates that tolfenamic acid inhibits leukotriene B4 chemotaxis of human polymorphonuclear leukocytes leading to an inhibition of even 25% of the chemotactic response. This activity is a not ligand specific additional anti-inflammatory mechanism of tolfenamic acid. | |
Record name | Tolfenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13710-19-5 | |
Record name | Tolfenamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13710-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolfenamic acid [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013710195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolfenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tolfenamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tolfenamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tolfenamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLFENAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G943U18KM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tolfenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207ºC, 207 - 207.5 °C | |
Record name | Tolfenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tolfenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042043 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tolfenamic acid?
A1: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes []. This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation.
Q2: Does this compound have any COX-independent effects?
A2: Yes, emerging evidence suggests that this compound might also exert anti-cancer effects through COX-independent pathways. For instance, it has been shown to induce degradation of the transcription factor Specificity Protein 1 (Sp1) [, , ], which regulates various genes involved in cell proliferation, angiogenesis, and amyloid beta production.
Q3: How does this compound affect the Wnt/β-catenin pathway?
A3: this compound has been shown to downregulate β-catenin in colon cancer cells [, ]. This downregulation is linked to ubiquitin-mediated proteasomal degradation of β-catenin, potentially mediated by Smad2 [, ].
Q4: What are the downstream effects of Sp1 degradation by this compound?
A4: this compound-induced Sp1 degradation has been linked to reduced expression of various Sp1-regulated genes involved in Alzheimer's disease pathology [], including APP, BACE1, tau, and its activators p35 and p39 []. This reduction in key proteins involved in amyloid and tangle formation suggests a potential disease-modifying effect of this compound in Alzheimer's disease.
Q5: Does this compound affect the endoplasmic reticulum (ER) stress pathway?
A5: Research indicates that this compound can promote ER stress, leading to activation of the unfolded protein response (UPR) pathway []. This activation involves the PERK-mediated phosphorylation of eIF2α, which represses cyclin D1 translation and contributes to apoptosis in colorectal cancer cells [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C14H11ClNO2, and its molecular weight is 261.7 g/mol.
Q7: What spectroscopic techniques have been used to characterize this compound and its metabolites?
A7: Various spectroscopic techniques have been employed to characterize this compound and its metabolites, including Fourier Transform Infrared Spectroscopy (FTIR) [, ], Ultraviolet-Visible Spectroscopy (UV-Vis) [], and Nuclear Magnetic Resonance (NMR) spectroscopy []. Specifically, 1H NMR spectroscopy has been successfully used to identify phase II metabolites of this compound in human urine samples [].
Q8: Has the stability of this compound been investigated under different storage conditions?
A8: Yes, the stability of this compound formulations, particularly spherical agglomerates and freeze-dried crystals, has been evaluated under various storage conditions [, ]. These studies demonstrate that the physical properties and release profiles of these formulations remained unaffected for significant periods, indicating good stability.
Q9: How does the spherical agglomeration process affect the properties of this compound?
A9: The spherical agglomeration process significantly improves the flowability, packability, and compressibility of this compound []. This improvement makes it suitable for direct compression tableting, a more efficient manufacturing method [].
Q10: What is the impact of freeze-drying on the properties of this compound?
A10: Freeze-drying this compound leads to the formation of crystals with decreased crystallinity []. These crystals exhibit enhanced solubility and dissolution rates compared to the commercial drug, potentially leading to improved bioavailability [].
Q11: Why is improving the dissolution rate of this compound important?
A12: Dissolution is a rate-limiting step for the absorption of poorly soluble drugs like this compound []. Enhancing the dissolution rate can lead to faster drug absorption, potentially improving its bioavailability and therapeutic efficacy.
Q12: What is the elimination half-life of this compound in different species?
A13: The elimination half-life of this compound varies between species. In camels, it is 5.76 hours [], while in geese, it ranges from 1.73 to 2.51 hours depending on the route of administration [].
Q13: How does fever affect the pharmacokinetics of this compound in goats?
A14: Studies in goats indicate that fever alters the pharmacokinetic parameters of this compound, particularly the volume of distribution at steady state (Vss) and total body clearance (Cl) []. This alteration suggests potential changes in drug distribution and elimination during febrile states.
Q14: Does this compound interact with other drugs?
A15: Yes, this compound has been shown to interact with other drugs. For instance, co-administration of this compound with ceftriaxone in sheep significantly increases ceftriaxone's elimination half-life and area under the curve, while reducing its total clearance []. This interaction highlights the importance of considering potential drug interactions when administering this compound.
Q15: Has the anticancer activity of this compound been investigated in cellular models?
A16: Yes, in vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including pancreatic cancer cells [, ], colorectal cancer cells [, , ], breast cancer cells [], and oral cancer cells []. These findings suggest a potential role for this compound in cancer therapy.
Q16: What are the effects of this compound on tumor growth and metastasis in animal models?
A17: In vivo studies using mouse models have demonstrated that this compound can reduce tumor growth and metastasis in pancreatic cancer [] and decrease polyp number and tumor load in a model of colorectal cancer [].
Q17: Has this compound been tested in animal models of Alzheimer's disease?
A18: Yes, this compound has been investigated in animal models of Alzheimer's disease. Studies in mice have shown that oral administration of the drug can lower brain levels of Sp1, APP, and Aβ [], suggesting a potential disease-modifying effect. Additionally, it has shown efficacy in preventing amyloid β-induced olfactory bulb dysfunction in a mouse model [].
Q18: Is this compound safe for vultures?
A20: Experimental safety testing in captive vultures suggests that this compound is likely safe at concentrations encountered in cattle carcasses []. This finding contrasts with the known toxicity of diclofenac to vultures and supports the potential use of this compound as a safer alternative for livestock treatment in vulture habitats.
Q19: What strategies have been explored to improve the delivery and bioavailability of this compound?
A21: Several strategies have been explored to enhance the delivery and bioavailability of this compound, including spherical agglomeration [], freeze-drying [], and co-micronization []. These techniques aim to improve the drug's solubility and dissolution rate, thereby enhancing its absorption and therapeutic efficacy.
Q20: What analytical methods have been employed to quantify this compound in biological samples?
A22: High-Performance Liquid Chromatography (HPLC) with UV detection [, , , ] is a widely used analytical method for quantifying this compound in biological samples like plasma and urine.
Q21: Has the analgesic efficacy of this compound been evaluated in clinical studies?
A23: Yes, clinical trials have demonstrated the efficacy of this compound in treating migraine [, , , ]. In a double-blind study comparing this compound to paracetamol, this compound showed superior efficacy in relieving pain and reducing the need for rescue medication [].
Q22: How does the analgesic effect of this compound compare to other NSAIDs?
A24: In a study comparing the postoperative analgesic efficacy in cats, both this compound and the selective COX-2 inhibitor robenacoxib provided significant pain relief compared to a placebo group []. While both drugs were effective, robenacoxib showed a slightly faster onset of action.
Q23: Has the use of this compound been investigated in veterinary medicine?
A25: Yes, this compound has been studied in various veterinary applications. Research suggests that it can reduce piglet mortality and promote weight gain when administered to gilts after farrowing []. Additionally, studies in cats have explored its efficacy in controlling postoperative pain following ovariohysterectomy [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。